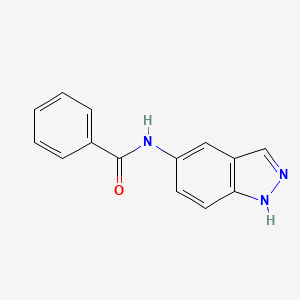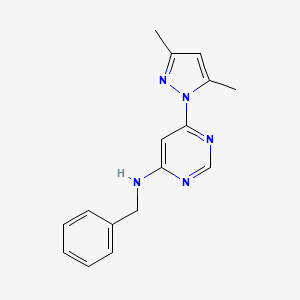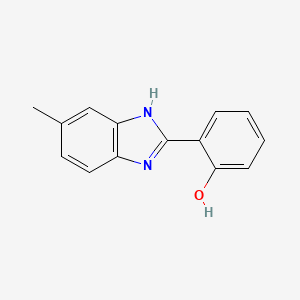![molecular formula C13H15N3O B5152232 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, also known as EMTEK, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EMTEK is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes. 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have a variety of biochemical and physiological effects. It has been shown to possess antibacterial and antifungal properties, making it a potential treatment for infections caused by these organisms. 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has also been found to possess anticancer properties, making it a potential treatment for cancer. In addition, 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to inhibit the activity of certain enzymes, which can have a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to possess a wide range of biological activities. However, there are also some limitations to its use. 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be toxic at high concentrations, and it can also be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. One area of research that has received attention is the development of 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone-based drugs for the treatment of various diseases. Another potential area of research is the study of the mechanism of action of 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, which could lead to a better understanding of its biological activities. Additionally, further studies are needed to determine the optimal conditions for the use of 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone in lab experiments.
Méthodes De Synthèse
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be synthesized using a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the Cu(I)-catalyzed azide-alkyne cycloaddition reaction. The Huisgen reaction involves the reaction of an alkyne and an azide to form a triazole, while the Cu(I)-catalyzed reaction involves the reaction of an azide and an alkyne in the presence of copper(I) ions to form a triazole. Both of these methods have been used successfully to synthesize 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.
Applications De Recherche Scientifique
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has shown potential as a tool for scientific research in a variety of fields. One area of research where 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been used extensively is in the development of new drugs. 1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, making it a potential target for drug development.
Propriétés
IUPAC Name |
1-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-4-11-5-7-12(8-6-11)16-9(2)13(10(3)17)14-15-16/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSCROKQWCADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)



![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)

![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)